molecular formula C12H13N3O2S B2959362 (E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one CAS No. 71299-63-3

(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one

Cat. No. B2959362
CAS RN: 71299-63-3
M. Wt: 263.32
InChI Key: RDXMCJMUBZLZEJ-QPEQYQDCSA-N
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Description

(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one, also known as EBTH, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, which include “(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one”, have been extensively researched for their anticancer activities . They have shown significant potential as anticancer agents, particularly in the inhibition of various enzymes and cell lines .

Synthetic Strategies

Researchers have developed various synthetic strategies to produce thiazolidin-4-one derivatives . These strategies include green and nanomaterial-based synthesis routes .

HIV-RT Inhibition

Dinucleosides containing a thiazolidin-4-one linkage, which can be prepared using “(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one”, have shown potential in inhibiting HIV-RT . The dinucleosides containing ®-thiazolidin-4-one linkage are significantly more active than those containing (S)-thiazolidin-4-one linkage .

Anticervical Cancer Activity

Benzofuran–pyrazol-hydrazono- thiazolidin-4-one hybrids, which can be synthesized using “(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one”, have shown potential as anticervical cancer agents . They have also demonstrated potential as EGFR inhibitors and apoptosis inducing agents .

Structural Activity Relationship Studies

Thiazolidin-4-one derivatives have been the subject of structural activity relationship studies to develop possible multi-target enzyme inhibitors . These studies can help in the development of more effective anticancer agents .

Microwave-assisted Synthesis

“(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one” can be used in the microwave-assisted synthesis of dinucleoside analogues containing a thiazolidin-4-one linkage . This method allows for the efficient and rapid synthesis of these compounds .

Mechanism of Action

Target of Action

Thiazolidin-4-one derivatives have been associated with significant anticancer activities , suggesting that they may target proteins or pathways involved in cancer progression.

Mode of Action

Thiazolidin-4-one derivatives have shown to inhibit hiv-rt and NF-κB , indicating that they may interact with these targets to exert their effects.

Biochemical Pathways

Thiazolidin-4-one derivatives have been associated with the inhibition of NF-κB , a key regulator of immune responses, inflammation, and cancer. By inhibiting NF-κB, these compounds may affect various downstream pathways involved in these processes.

Result of Action

Thiazolidin-4-one derivatives have shown significant anticancer activities , suggesting that they may induce cell cycle arrest, apoptosis, or other cellular changes associated with cancer inhibition.

properties

IUPAC Name

(2E)-2-[(Z)-(4-ethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-17-10-5-3-9(4-6-10)7-13-15-12-14-11(16)8-18-12/h3-7H,2,8H2,1H3,(H,14,15,16)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXMCJMUBZLZEJ-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN=C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N\N=C\2/NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((Z)-(4-ethoxybenzylidene)hydrazono)thiazolidin-4-one

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